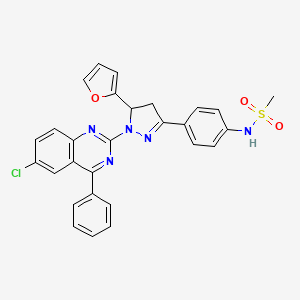![molecular formula C15H11ClN2O3 B2554035 Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate CAS No. 755034-06-1](/img/structure/B2554035.png)
Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate” is a chemical compound with the molecular formula C15H11ClN2O3 . It has an average mass of 302.712 Da and a monoisotopic mass of 302.045807 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11ClN2O3/c1-21-15(20)8-2-5-11-13(6-8)17-12-7-9(16)3-4-10(12)14(19)18-11/h2-7,17H,1H3,(H,18,19) .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Pharmacological Actions of Clozapine
Clozapine, a compound within the dibenzodiazepine class, exhibits unique antipsychotic properties. It differentiates markedly from typical antipsychotic drugs like haloperidol and chlorpromazine through its neurochemical, biochemical, electrophysiological, and behavioral effects in animal studies. Clinical research indicates its effectiveness in improving core and negative symptoms in schizophrenia, with a significantly lower risk of neurological side effects compared to traditional neuroleptics. Its efficacy in treating resistant cases of schizophrenia has led to its classification as an atypical antipsychotic drug. The precise mechanisms underlying clozapine's distinct antipsychotic profile remain to be fully understood (Ashby & Wang, 1996).
Synthetic Utilities of O-Phenylenediamines
The review by Ibrahim (2011) encompasses the synthetic methodologies for producing benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines and various electrophilic reagents. The synthesis and biological applications of these compounds are highlighted, demonstrating their significance in medicinal chemistry and drug development. This review underscores the versatility of o-phenylenediamines as precursors in the synthesis of compounds including those with diazepine structures, showcasing their potential in creating biologically active molecules (Ibrahim, 2011).
Neurobiology of Mood and Anxiety Modulation
McEwen and Olié (2005) discuss the antidepressant tianeptine, which shares structural similarities with tricyclic antidepressants. The compound's neurobiological studies reveal its impact on neurotransmitter systems and its role in enhancing structural and functional brain plasticity, crucial for emotional learning expression. Tianeptine's effects extend to neuronal excitability, neuroprotection, anxiety, and memory, offering insights into the treatment of depressive disorders' neurobiological aspects (McEwen & Olié, 2005).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P264), not eating, drinking or smoking when using this product (P270), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) . After ingestion, rinse mouth (P330) .
Eigenschaften
IUPAC Name |
methyl 9-chloro-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c1-21-15(20)8-2-5-11-13(6-8)17-12-7-9(16)3-4-10(12)14(19)18-11/h2-7,17H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIXIELWVJWCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)C3=C(N2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

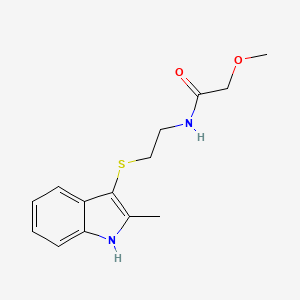
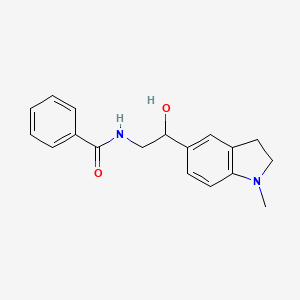
![(6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2553954.png)
![N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide](/img/structure/B2553955.png)
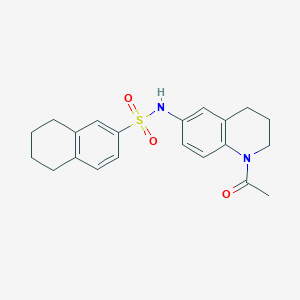


![3-(((3,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2553962.png)


![(1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane](/img/structure/B2553970.png)
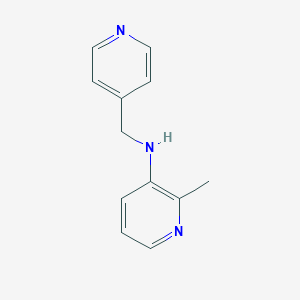
![2-({2-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2553973.png)
